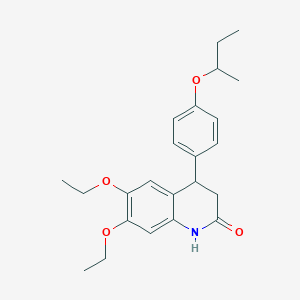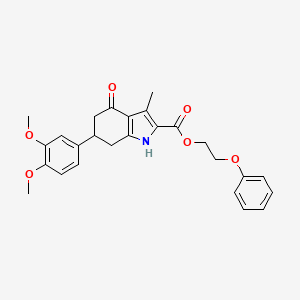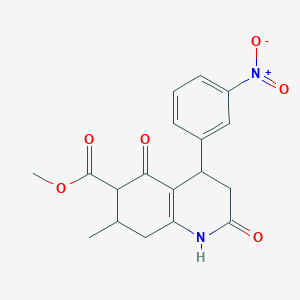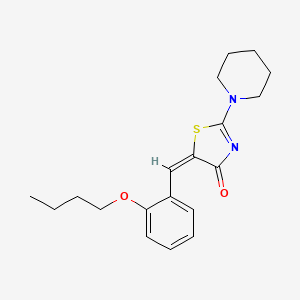![molecular formula C13H13F3INO4 B4647934 ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4647934.png)
ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate
説明
Ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate, also known as EHT-1864, is a small molecule inhibitor that targets the Rho family of GTPases. This compound has been extensively studied for its potential in cancer treatment and has shown promising results in preclinical studies.
作用機序
Ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate works by inhibiting the Rho family of GTPases, which are key regulators of cell motility and actin cytoskeleton dynamics. These proteins are known to be overexpressed in many types of cancer and are associated with tumor progression and metastasis. By inhibiting these proteins, ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate disrupts the cytoskeleton and reduces cancer cell migration and invasion.
Biochemical and Physiological Effects:
ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate has been shown to have several biochemical and physiological effects, including the inhibition of Rho GTPases, disruption of the cytoskeleton, and reduction of cancer cell migration and invasion. Additionally, ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate has been shown to induce apoptosis in cancer cells, leading to cell death.
実験室実験の利点と制限
One of the main advantages of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate is its specificity for the Rho family of GTPases, which makes it a valuable tool for studying the role of these proteins in cancer progression. However, one limitation of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate is its low solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate, including:
1. Further preclinical studies to evaluate the efficacy of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate in different types of cancer.
2. Development of more soluble analogs of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate to improve its utility in experimental settings.
3. Investigation of the potential of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate in combination with other cancer therapies, such as chemotherapy or immunotherapy.
4. Study of the effects of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate on non-cancerous cells, to better understand its potential side effects.
5. Investigation of the role of Rho GTPases in other diseases, such as cardiovascular disease or neurological disorders, and the potential of ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate in these contexts.
In conclusion, ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate is a promising small molecule inhibitor that has shown potential in cancer treatment through its inhibition of the Rho family of GTPases. Further research is needed to fully understand its potential and limitations, as well as to explore its utility in other disease contexts.
科学的研究の応用
Ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate has been extensively studied for its potential in cancer treatment, particularly in the treatment of metastatic breast cancer. Studies have shown that ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate inhibits the Rho family of GTPases, which are known to play a key role in cancer cell migration and invasion. By inhibiting these proteins, ethyl 2-hydroxy-4-[(4-iodophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate has been shown to reduce cancer cell migration and invasion, leading to a decrease in metastasis.
特性
IUPAC Name |
ethyl 2-hydroxy-4-(4-iodoanilino)-4-oxo-2-(trifluoromethyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3INO4/c1-2-22-11(20)12(21,13(14,15)16)7-10(19)18-9-5-3-8(17)4-6-9/h3-6,21H,2,7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFFBBLCMIBTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)NC1=CC=C(C=C1)I)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4647851.png)

![{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B4647861.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4647863.png)

![ethyl 4-[(4-isopropoxy-3-methoxybenzoyl)amino]benzoate](/img/structure/B4647890.png)

![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4647903.png)

![4-methyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4647912.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4647917.png)

![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B4647927.png)
![methyl 4-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4647945.png)